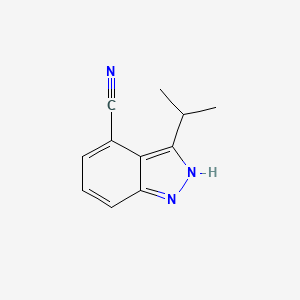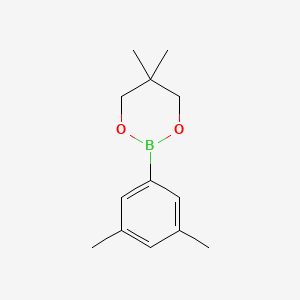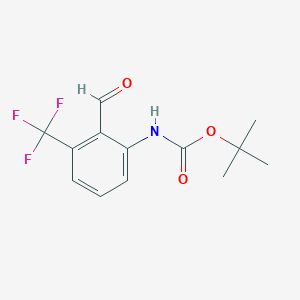
(S)-1-(4-Methoxyphenyl)pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound
It belongs to the class of substituted amphetamines and shares similarities with other psychoactive compounds. PMA is an enantiomer, meaning it exists in two mirror-image forms (S and R).
準備方法
Synthetic Routes:
Leuckart-Wallach Reaction:
Industrial Production:
- PMA is not commonly produced industrially due to its limited applications and potential health risks. it may be synthesized in research laboratories for scientific purposes.
化学反応の分析
PMA can undergo various chemical reactions:
Oxidation: PMA can be oxidized to form 4-methoxyphenylacetone.
Reduction: The reverse reaction, reducing 4-methoxyphenylacetone to PMA, is also possible.
Substitution: PMA can undergo nucleophilic substitution reactions at the amino group.
Common Reagents: Reagents like hydrogen peroxide, lithium aluminum hydride, and various acids are used in these reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used.
科学的研究の応用
PMA has limited research applications:
Neurochemistry: It has been studied for its effects on neurotransmitter systems, particularly serotonin and dopamine.
Toxicology: PMA is associated with toxicity and has been implicated in cases of drug-related fatalities.
Pharmacology: Researchers explore its interactions with receptors and transporters.
作用機序
- PMA primarily affects serotonin release and reuptake, leading to altered mood, increased energy, and hallucinogenic effects.
- It acts as a serotonin releaser and may also interact with dopamine receptors.
類似化合物との比較
- PMA is structurally related to MDMA (ecstasy) but lacks the empathogenic properties of MDMA.
- Other similar compounds include MDA (3,4-methylenedioxyamphetamine) and 4-methoxy-N-methylamphetamine (PMMA).
: Shulgin, A. T., & Shulgin, A. (1991). Pihkal: A Chemical Love Story. Transform Press. : EMCDDA. (2015). European Drug Report 2015: Trends and Developments. European Monitoring Centre for Drugs and Drug Addiction. : Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264–355. doi:10.1124/pr.115.011478
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
(1S)-1-(4-methoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h6-9,12H,3-5,13H2,1-2H3/t12-/m0/s1 |
InChIキー |
MAQCJIYQOOBEKW-LBPRGKRZSA-N |
異性体SMILES |
CCCC[C@@H](C1=CC=C(C=C1)OC)N |
正規SMILES |
CCCCC(C1=CC=C(C=C1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



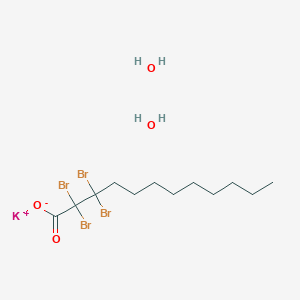
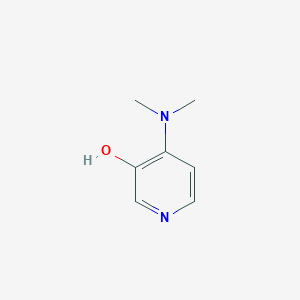


![Methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12964501.png)


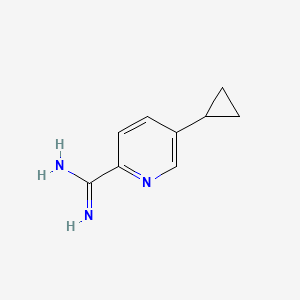

![Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate](/img/structure/B12964524.png)
